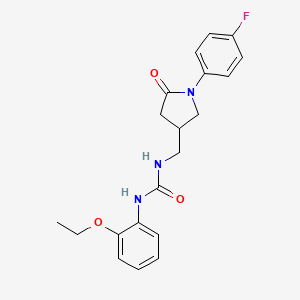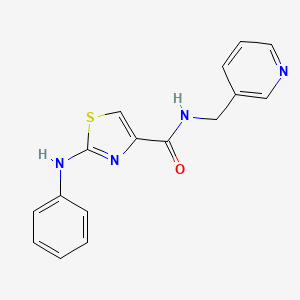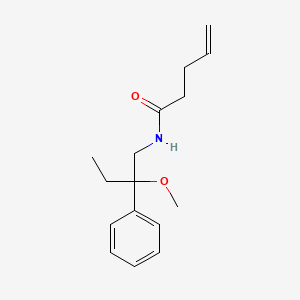![molecular formula C12H15NO5 B2573379 4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid CAS No. 184033-42-9](/img/structure/B2573379.png)
4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid
Descripción general
Descripción
“4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid” is an organic compound . It belongs to the class of organic compounds known as gamma amino acids and derivatives, which are amino acids having a (-NH2) group attached to the gamma carbon atom . It is also the Boc protected form of 4-(Aminomethyl)benzoic Acid and is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity .
Molecular Structure Analysis
The molecular structure of “4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid” can be represented by the molecular formula C12H15NO4 . The InChI code for this compound is 1S/C12H16N2O4/c1-12(2,3)14-11(18)13-7-4-5-8(10(16)17)9(15)6-7/h4-6,15H,1-3H3,(H,16,17)(H2,13,14,18) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid” include a molecular weight of 237.25 g/mol . Unfortunately, I could not find more specific information on the physical and chemical properties of this compound.
Aplicaciones Científicas De Investigación
Bismuth-based Cyclic Synthesis
A study by Kindra and Evans (2014) demonstrates the mild condition synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry. This process involves intermediates like oxyarylcarboxy dianion, showing potential in cyclic synthetic processes for related compounds (Douglas R. Kindra & W. Evans, 2014).
Asymmetric Synthesis of Unsaturated β-amino Acid Derivatives
Davies et al. (1997) achieved the synthesis of unsaturated β-amino acid derivatives, including compounds with tert-butoxycarbonyl protection, from lithium (S)-α-methylbenzylallylamide and tert-butyl hex-2,4-dienoate. This method demonstrates a highly stereoselective conjugate addition, relevant for synthesizing complex amino acids and derivatives (S. Davies, D. R. Fenwick, & O. Ichihara, 1997).
Metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene
The study by Daniel, Gage, and Jones (1968) on the metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene in rats and humans reveals insights into the metabolic pathways and transformation products of similarly structured compounds, including 3,5-di-tert-butyl-4-hydroxybenzoic acid, which is a major metabolite (J. W. Daniel, J. Gage, & D. Jones, 1968).
Rhodium-catalyzed Oxidative Coupling
Shimizu, Hirano, Satoh, and Miura (2009) describe the oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes using a rhodium/copper catalyst system to afford isocoumarin derivatives. This process highlights the versatility of catalyst systems in synthesizing complex heterocyclic compounds from simple benzoic acid derivatives (M. Shimizu, K. Hirano, T. Satoh, & M. Miura, 2009).
Novel Cholinesterase Inhibitors
A study by Kos et al. (2021) on the synthesis of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides as potential acetyl- and butyrylcholinesterase inhibitors demonstrates the pharmaceutical applications of compounds structurally related to 4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid. This research indicates the potential therapeutic uses of such compounds (J. Kos et al., 2021).
Propiedades
IUPAC Name |
2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-7-4-5-8(10(15)16)9(14)6-7/h4-6,14H,1-3H3,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWQHAPICIFSGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2573297.png)


![1-butyl-4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2573302.png)
![N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2573305.png)
![N-(3,4-dimethoxybenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2573306.png)







![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2573319.png)